molecular formula C11H22N2O4 B15355881 Diethyl 3-(2-aminoethylamino)pentanedioate

Diethyl 3-(2-aminoethylamino)pentanedioate

Cat. No.: B15355881
M. Wt: 246.30 g/mol
InChI Key: BDLWOGHASNEISY-UHFFFAOYSA-N
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Description

Diethyl 3-(2-aminoethylamino)pentanedioate is a pentanedioate ester derivative featuring a 2-aminoethylamino substituent at the 3-position. This compound combines the hydrolytic stability of diethyl esters with the reactivity of a primary amine group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The aminoethylamino group enhances polarity and hydrogen-bonding capacity, which can influence solubility, biological interactions, and coordination chemistry .

Properties

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

diethyl 3-(2-aminoethylamino)pentanedioate

InChI

InChI=1S/C11H22N2O4/c1-3-16-10(14)7-9(13-6-5-12)8-11(15)17-4-2/h9,13H,3-8,12H2,1-2H3

InChI Key

BDLWOGHASNEISY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)NCCN

Origin of Product

United States

Comparison with Similar Compounds

Diethyl 3-(Phenylimino)pentanedioate

Key Differences :

  • Substituent: The phenylimino group (Schiff base) replaces the aminoethylamino group.
  • Reactivity: The imino group facilitates conjugation and may participate in redox reactions, whereas the aminoethylamino group enables nucleophilic substitution or metal coordination.
  • Applications: Phenylimino derivatives are often intermediates in heterocyclic synthesis, while the aminoethylamino variant is tailored for bioactivity or chelation .

Data Comparison :

Property Diethyl 3-(2-Aminoethylamino)pentanedioate Diethyl 3-(Phenylimino)pentanedioate
Functional Group -NH-CH2-CH2-NH2 -N=C(Ph)
Polarity High (due to amine) Moderate (aromatic dominance)
Synthetic Utility Drug intermediates, chelators Heterocycle precursors

Diethyl 3,3-Bis(acryloyl)pentanedioate (JUMJEI)

Key Differences :

  • Substituents : JUMJEI features acryloyl groups at both 3-positions, creating a bis-acrylate structure.
  • Reactivity : Acryloyl groups enable polymerization or Michael addition, contrasting with the amine-mediated reactivity of the target compound.
  • Applications: JUMJEI is used in polymer chemistry, whereas the aminoethylamino derivative is more suited for biomedical applications .

Structural Highlights :

  • JUMJEI’s extended π-system and ester linkages enhance rigidity, while the aminoethylamino group in the target compound introduces flexibility and hydrogen-bonding sites.

Diethyl Pentanedioate (Unsubstituted)

Key Differences :

  • Substituents: Lacks the aminoethylamino group.
  • Properties: Reduced polarity and reactivity, making it less suitable for biological applications but more stable in non-polar environments.
  • Applications : Primarily a solvent or esterification intermediate, unlike the functionalized target compound .

Thermodynamic Comparison :

  • The aminoethylamino group lowers the compound’s logP (increasing hydrophilicity) compared to the unsubstituted diethyl pentanedioate.

Patent-Derived Fluorinated Analog (EP 4,374,877 A2)

Key Differences :

  • Complexity : The patent compound includes difluoro, trifluoromethyl, and carbamoyl groups, creating a highly electronegative and sterically hindered structure.
  • Function: Designed as a pharmaceutical intermediate, leveraging fluorine atoms for metabolic stability and target binding. The aminoethylamino group in the target compound may serve as a simpler precursor for such syntheses .

Material Science

  • While silane analogs (e.g., AEAPTMS in ) use aminoethylamino groups for surface adhesion, the target compound’s ester backbone limits direct material applications but expands its utility in polymer-modified drug delivery systems.

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